

"11,12-De(methylenedioxy)danuphylline" CAS number and chemical information

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Compound of Interest

Compound Name: 11,12-
De(methylenedioxy)danuphylline

Cat. No.: B15128972

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An In-depth Technical Guide on 11,12-De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid that has been isolated from the plant *Kopsia officinalis*. This technical guide provides a comprehensive overview of its chemical properties and the limited biological data currently available. This document is intended to serve as a foundational resource for researchers interested in the potential of this and related compounds in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **11,12-**

De(methylenedioxy)danuphylline is presented in the table below. This data is crucial for its identification, characterization, and potential for further chemical modification.

Property	Value
CAS Number	888482-17-5
Molecular Formula	C ₂₃ H ₂₆ N ₂ O ₆
Molecular Weight	426.5 g/mol
IUPAC Name	dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.0 ^{1,9} .0 ^{2,7} .0 ^{12,17}]icosa-2,4,6-triene-8,9-dicarboxylate
Synonyms	(4aR,6aS,11bR,11cS)-1-Formyl-1,3,4,5,6,11c-hexahydro-13-oxo-4a,11b-propano-2H-pyrido[3,2-c]carbazole-6a,7-dicarboxylic acid dimethyl ester
Source	Isolated from the branches of Kopsia officinalis
Appearance	Crystalline solid
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone

Biological Activity and Experimental Protocols

Research into the biological effects of **11,12-De(methylenedioxy)danuphylline** is still in its nascent stages. The initial study on this compound investigated its potential as an inhibitor of α -glucosidase, an enzyme relevant to the management of type 2 diabetes.

α -Glucosidase Inhibitory Assay

The only biological testing reported for **11,12-De(methylenedioxy)danuphylline** was an in vitro assay to evaluate its inhibitory activity against α -glucosidase. The results of this initial screening were negative, indicating a lack of significant inhibitory effect at the concentrations tested.

Experimental Protocol:

While the detailed experimental parameters from the original study are not fully available, a general protocol for an α -glucosidase inhibitory assay is as follows:

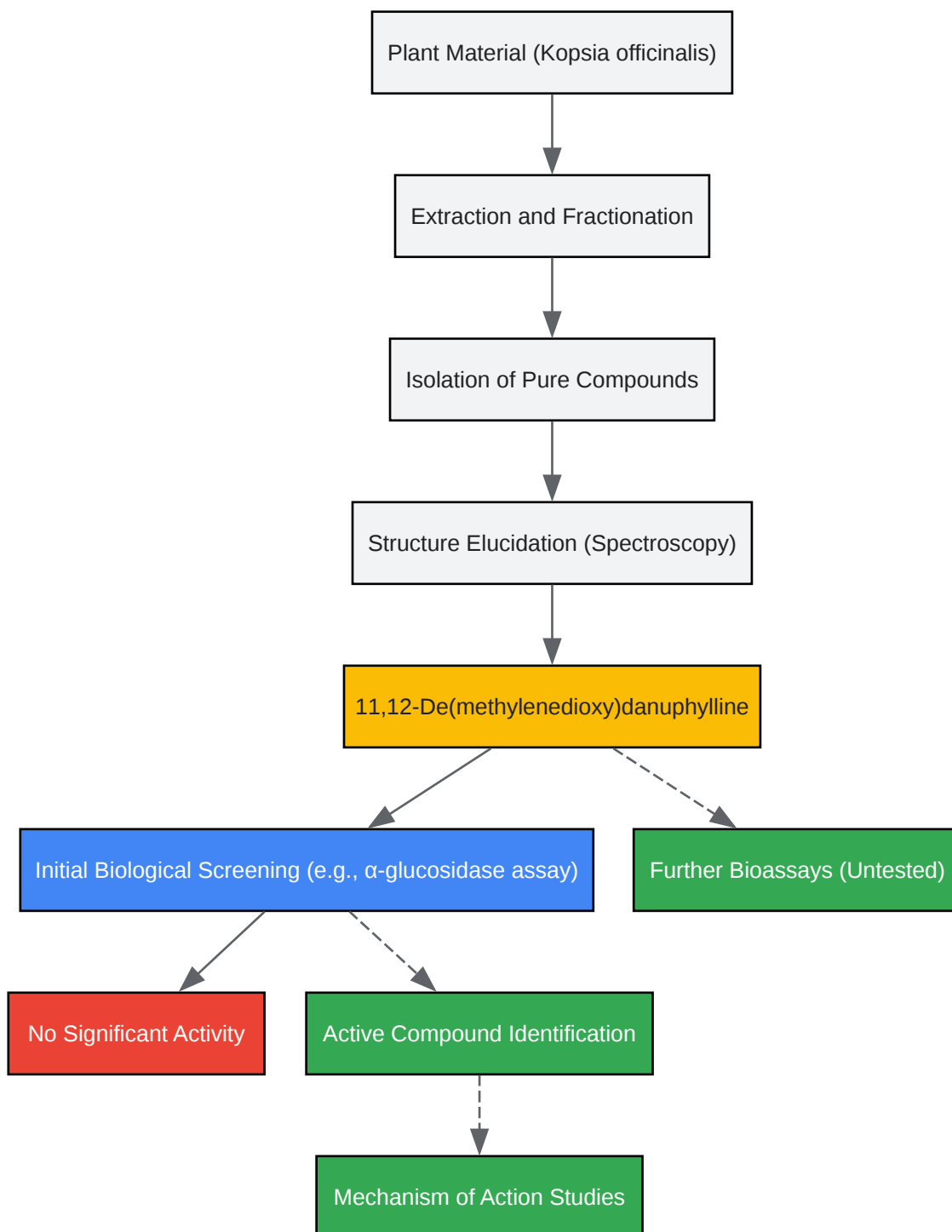
- Enzyme Solution Preparation: A solution of α -glucosidase from *Saccharomyces cerevisiae* is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
- Substrate Solution Preparation: A solution of the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), is prepared in the same buffer.
- Assay Procedure:
 - The test compound, **11,12-De(methylenedioxy)danuphylline**, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to various concentrations.
 - In a 96-well microplate, the enzyme solution is pre-incubated with the test compound solution for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
 - The reaction is initiated by adding the pNPG substrate solution to the mixture.
 - The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) at regular intervals.
 - Acarbose is typically used as a positive control.
- Data Analysis: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor). The IC_{50} value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.

In the case of **11,12-De(methylenedioxy)danuphylline**, the IC_{50} value was not determined as it did not show significant inhibition.

Signaling Pathways and Experimental Workflows

Currently, there is no published research detailing the specific signaling pathways modulated by **11,12-De(methylenedioxy)danuphylline**. The initial biological screening did not yield positive results that would typically lead to further investigation into its mechanism of action.

The general workflow for the discovery and initial biological evaluation of a novel natural product like **11,12-De(methylenedioxy)danuphylline** is depicted in the following diagram.



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Caption: Natural Product Discovery Workflow.

Future Directions

The lack of significant activity in the initial α -glucosidase assay does not preclude the possibility that **11,12-De(methylenedioxy)danuphylline** may possess other valuable biological properties. Alkaloids from the Kopsia genus are known to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic activities.

Future research on **11,12-De(methylenedioxy)danuphylline** could involve broader biological screening against a variety of targets and cell lines to explore its potential in other therapeutic areas. Furthermore, synthetic modifications of its structure could lead to the development of novel analogs with enhanced potency and specific activities.

Disclaimer: The information provided in this technical guide is based on publicly available scientific literature. Further research is required to fully elucidate the pharmacological profile of **11,12-De(methylenedioxy)danuphylline**.

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